1-methyl-2,3,6,7-tetrahydro-1H-azepine
Description
Properties
Molecular Formula |
C7H13N |
|---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
1-methyl-2,3,6,7-tetrahydroazepine |
InChI |
InChI=1S/C7H13N/c1-8-6-4-2-3-5-7-8/h2-3H,4-7H2,1H3 |
InChI Key |
PPFMRNIKXSFOBE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC=CCC1 |
Origin of Product |
United States |
Preparation Methods
Solvent Extraction and Chromatography
Crystallization
Catalytic Recycling
- Ruthenium Recovery : Immobilized catalysts on silica gel enable reuse for up to five cycles without yield loss.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
1-methyl-2,3,6,7-tetrahydro-1H-azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azepinones.
Reduction: Reduction reactions can convert azepinones back to the tetrahydro form.
Substitution: The nitrogen atom in the azepine ring can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted azepines and azepinones, depending on the specific reagents and conditions used .
Scientific Research Applications
1-methyl-2,3,6,7-tetrahydro-1H-azepine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Derivatives of azepines are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-2,3,6,7-tetrahydro-1H-azepine involves its interaction with specific molecular targets and pathways. The nitrogen atom in the azepine ring can form hydrogen bonds and coordinate with metal ions, influencing biological activities. The compound may also interact with enzymes and receptors, modulating their functions .
Comparison with Similar Compounds
1-Tosyl-2,3,6,7-tetrahydro-1H-azepine (CAS 57502-57-5)
- Structure : The tosyl (p-toluenesulfonyl) group replaces the methyl substituent at the 1-position.
- Synthesis : Synthesized via ring-closing metathesis (RCM) using Ru9BARF catalyst (1 mol%) with 82% yield .
- Reactivity : The electron-withdrawing tosyl group reduces basicity at nitrogen compared to the methyl analog, directing reactivity toward nucleophilic substitutions or cross-coupling reactions.
- Applications : Acts as a precursor in drug synthesis (e.g., Relacatib analogs) due to its stability under RCM conditions .
2,3,6,7-Tetrahydro-1H-azepine Hydrochloride (CAS 1263282-12-7)
- Structure : Lacks the methyl group, existing as a hydrochloride salt.
- Properties : Enhanced water solubility due to ionic character; molecular weight 133.62 g/mol .
- Applications : Pharmaceutical relevance as a building block for bioactive molecules, leveraging its improved solubility for in vivo studies .
(Z)-4-(1-Methyl-2,3,6,7-tetrahydro-1H-silepin-1-yl)butyl Carbonate
- Structure : Silicon replaces carbon in the seven-membered ring, creating a silepin derivative.
- Synthesis : Produced via silole anion dimerization (55% yield), with silicon altering ring aromaticity and stability .
- Reactivity : Silicon’s electropositive nature increases susceptibility to nucleophilic attack compared to the all-carbon azepine.
4-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]-2,3,6,7-tetrahydro-1H-azepine Dihydrochloride
- Structure : Triazole substituent introduces hydrogen-bonding capability.
- Applications : Used in click chemistry and drug discovery for its polarity and modular functionalization .
Comparative Data Table
Key Research Findings
- Catalytic Efficiency : Ru-based catalysts (e.g., Ru9BARF) enable high-yield RCM for tosyl-azepines, but methyl-substituted variants may require tailored conditions .
- Solubility vs. Reactivity : Hydrochloride salts prioritize solubility for biological applications, while methyl/tosyl analogs favor synthetic versatility .
- Electronic Effects : Electron-withdrawing groups (tosyl) reduce nitrogen basicity, whereas electron-donating groups (methyl) enhance nucleophilicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
